3-Amino-6-fluoroquinoline dihydrochloride
Description
Historical Context of Quinolone Discovery and Development in Research
The story of quinolones began in the early 1960s with the serendipitous discovery of nalidixic acid. researchgate.net This first-generation quinolone was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. researchgate.net While nalidixic acid demonstrated activity against Gram-negative bacteria, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance. oup.com This initial discovery, however, sparked extensive research into the chemical modification of the quinolone core.
A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolone class of compounds. oup.com This strategic addition markedly improved the potency and broadened the antibacterial spectrum of these molecules. The development of fluoroquinolones in the 1970s and 1980s marked a new era in antibacterial research, leading to the synthesis of thousands of analogs as researchers sought to optimize their properties. oup.com
Significance of the Quinolone Nucleus in Synthetic Chemistry and Drug Discovery Research
The quinolone nucleus is a versatile and highly adaptable scaffold for synthetic chemists. Its bicyclic structure provides a rigid framework that can be systematically modified at multiple positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) to fine-tune its physicochemical and biological properties. nih.gov This synthetic tractability has allowed researchers to explore a vast chemical space and establish detailed structure-activity relationships (SAR).
In drug discovery, the quinolone scaffold is primarily recognized for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.gov This mechanism of action has been the basis for the development of a multitude of potent antibacterial agents. Beyond antibacterial applications, the quinolone nucleus has been investigated for a range of other therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties, further highlighting its importance in medicinal chemistry. researchgate.net
Role of Specific Substituents within Quinolone Scaffolds in Modulating Biological Activity
The biological activity of quinolone derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Extensive research has elucidated the specific roles of different functional groups in enhancing potency, expanding the spectrum of activity, and modifying pharmacokinetic profiles.
The introduction of a fluorine atom, particularly at the C-6 position, was a pivotal moment in the evolution of quinolones. oup.com Research demonstrated that this substitution significantly enhances the inhibition of DNA gyrase, a primary bacterial target. oup.com The high electronegativity of fluorine can also influence the electronic properties of the entire molecule, potentially improving cell penetration and target binding affinity. The success of the 6-fluoroquinolones redirected research efforts towards exploring other halogen substitutions and poly-fluorinated analogs to further optimize antibacterial efficacy.
The incorporation of amino groups at various positions on the quinolone scaffold has been a key strategy in modulating biological activity. Research has shown that an amino group at the C-5 position can enhance antibacterial potency. nih.gov Furthermore, replacing the C-6 fluorine with an amino group has been investigated, with some resulting 6-aminoquinolones demonstrating good activity against Gram-negative and Gram-positive bacteria. nih.gov These findings indicate that while the C-6 fluorine is a highly favorable substituent, an amino group at this position can also confer significant antibacterial properties. nih.gov
The exploration of substituents at the C-3 position has been more nuanced. While the 3-carboxy group is generally considered essential for the primary antibacterial activity of many quinolones, research into other C-3 modifications is ongoing. The introduction of an amino group at the C-3 position, as seen in 3-Amino-6-fluoroquinoline, represents a departure from the classic 3-carboxy pharmacophore. Academic research into such C-3 amino functionalized quinolones aims to explore alternative binding modes and potentially new biological activities beyond the traditional antibacterial spectrum. For instance, studies on aminothiazolyl hybrids at the C-3 position of the quinolone core have shown promising antibacterial activity. researchgate.net The investigation of a simple amino substituent at C-3 within a 6-fluoroquinoline (B108479) framework contributes to the broader understanding of the structure-activity relationships of this versatile scaffold.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-fluoroquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKAPUVYEGMWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization of 3 Amino 6 Fluoroquinoline and Its Analogues
Established Synthetic Pathways for 3-Amino-6-fluoroquinoline Dihydrochloride (B599025)
The synthesis of 3-amino-6-fluoroquinoline dihydrochloride is not typically a direct process but rather a multi-step sequence. A common and established strategy involves the synthesis of a 6-fluoroquinoline (B108479) core, followed by nitration at the 3-position, and subsequent reduction of the nitro group to an amino group. The final step involves the formation of the dihydrochloride salt.
A plausible pathway for the synthesis of the key intermediate, 3-nitro-6-fluoroquinoline, can be adapted from established quinoline (B57606) syntheses such as the Skraup or Friedländer reactions, followed by a regioselective nitration. For instance, a domino nitro reduction-Friedländer heterocyclization offers an efficient route to quinoline derivatives. mdpi.com This process involves three key stages: the reduction of a nitroaromatic compound, a Knoevenagel condensation between an active methylene (B1212753) compound and a 2-aminoaromatic carbonyl, and finally, the cyclization of the aniline (B41778) nitrogen with the ketone of the active methylene compound. mdpi.com
Once the 6-fluoroquinoline core is obtained, nitration is carried out. The position of nitration is directed by the existing substituents on the quinoline ring. Following the synthesis of 3-nitro-6-fluoroquinoline, the crucial step is the reduction of the nitro group to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, or chemical reduction using metals such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl2) in an acidic medium. nih.gov For example, the reduction of a nitro group to an amino group using tin chloride has been reported in the synthesis of fluoroquinolone hybrids. nih.gov
The final step is the formation of the dihydrochloride salt. This is typically achieved by treating the synthesized 3-amino-6-fluoroquinoline with hydrochloric acid (HCl) in a suitable solvent, leading to the precipitation of the more stable and water-soluble dihydrochloride salt.
Novel Approaches in the Synthesis of Quinolone and Fluoroquinolone Derivatives
Recent advancements in synthetic organic chemistry have provided a plethora of novel methods for the synthesis and derivatization of quinolone and fluoroquinolone scaffolds, enhancing their structural diversity and biological activity.
A significant strategy in the derivatization of quinolones involves the modification of the C-3 carboxylic acid group. One such approach is the synthesis of amino acid derivatives of quinoline carboxamides, which can then be hydrolyzed to the corresponding carboxylic acids. This method not only allows for the introduction of diverse amino acid moieties but also serves as a prodrug strategy to improve the pharmacokinetic properties of the parent quinolone. nih.govmdpi.com
The synthesis typically begins with the conversion of a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). mdpi.com This activated intermediate is then reacted with an amino acid methyl ester in the presence of a base, such as triethylamine (B128534), to form the quinoline carboxamide ester. mdpi.combohrium.com The final step is the hydrolysis of the methyl ester to the carboxylic acid, which is generally achieved using an alkali hydroxide (B78521), such as sodium hydroxide (NaOH), in a mixed solvent system like tetrahydrofuran (B95107) (THF) and water. mdpi.com This hydrolysis step is crucial as the resulting carboxylic acid derivatives often exhibit enhanced biological activity compared to their ester precursors. mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 1. SOCl₂, reflux; 2. Amino acid methyl ester, TEA, DMF | 2-oxo-1,2-dihydroquinoline-4-carboxamide ester | - | mdpi.com |
| Quinoline carboxamide ester | NaOH, THF/water, rt, 24h | 2-oxo-1,2-dihydroquinoline-4-carboxamide acid | 80-90 | mdpi.com |
The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons located on a substrate. In the context of fluoroquinolone chemistry, this reaction has been employed to introduce diverse aminomethyl functionalities, leading to derivatives with modified biological profiles. ekb.egmdpi.com The classical Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. organicreactions.orgnih.gov
In fluoroquinolone derivatization, the Mannich reaction can be applied to introduce substituents at various positions, depending on the structure of the starting material. For instance, Mannich bases of gatifloxacin (B573) containing an isatin (B1672199) moiety at the C-7 position have been synthesized by reacting the appropriate isatin derivative with gatifloxacin and formaldehyde. ekb.eg This reaction highlights the versatility of the Mannich reaction in creating complex molecular architectures from readily available starting materials. The reaction conditions are often mild, and various amine components can be incorporated, leading to a wide range of structural diversity. ekb.egmdpi.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has been widely utilized in medicinal chemistry to link different molecular fragments, including the derivatization of quinoline scaffolds. researchgate.netmdpi.comacs.org
The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. The catalyst can be introduced directly as a Cu(I) salt or generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate. mdpi.com This methodology has been applied to synthesize 1,2,3-triazole tethered benzimidazo[1,2-a]quinolines. mdpi.com The robustness and high functional group tolerance of the CuAAC reaction make it an attractive strategy for creating libraries of quinoline derivatives for biological screening.
Iridium-catalyzed C-H borylation has become a powerful method for the functionalization of heteroarenes, allowing for the introduction of a versatile boronic ester group that can be further transformed into a variety of functional groups. nih.govelsevierpure.comacs.orgnih.govfigshare.com This methodology has been successfully applied to 6-fluoroquinolines, providing a strategic approach to access functionalized fluoroquinolone cores. nih.govelsevierpure.comacs.orgnih.govfigshare.com
The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, in combination with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The borylation of 6-fluoroquinolines has been shown to be regioselective, with the fluorine atom directing the borylation to the C7 position. nih.gov The resulting quinoline boronic ester is a versatile intermediate that can undergo various subsequent transformations, such as cross-coupling reactions, to introduce new substituents. nih.govacs.org
| Substrate | Catalyst/Ligand | Boron Source | Product | Reference |
| 6-Fluoroquinoline | [Ir(OMe)COD]₂/dtbpy | B₂pin₂ | 6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | nih.gov |
The introduction of substituted pyrrolidine (B122466) rings at the C-7 position of the fluoroquinolone nucleus is a well-established strategy for enhancing antibacterial activity. nih.govacs.orgnih.govacs.org A variety of synthetic approaches have been developed to prepare these crucial side chains and incorporate them into the fluoroquinolone scaffold.
One common approach involves the synthesis of the desired substituted pyrrolidine derivative, which is then coupled to the fluoroquinolone core. For instance, a series of 7-[3-(1-aminoalkyl and 1-aminocycloalkyl)-1-pyrrolidinyl] quinolones have been prepared and evaluated for their biological properties. nih.gov The synthesis of these derivatives often involves multi-step sequences to construct the substituted pyrrolidine ring with the desired stereochemistry. The final step is typically a nucleophilic aromatic substitution reaction where the pyrrolidine nitrogen displaces a leaving group, such as a fluorine or chlorine atom, at the C-7 position of the quinolone. This modular approach allows for the synthesis of a wide range of derivatives with varying substituents on the pyrrolidine ring, enabling detailed structure-activity relationship studies. nih.govnih.gov
Strategies for Derivatization of the Quinolone Scaffold
The chemical modification of the quinolone scaffold is a pivotal strategy in the development of new therapeutic agents. These modifications are typically aimed at enhancing potency, expanding the spectrum of activity, and improving pharmacokinetic properties. Key positions on the quinolone ring, such as C-3, C-7, N-1, and C-8, as well as the piperazine (B1678402) moiety often found at C-7, have been the focus of extensive derivatization efforts.
Modifications at C-3 and C-7 Positions
The C-3 and C-7 positions of the quinolone nucleus are critical for its biological activity. The carboxylic acid group at the C-3 position and the substituent at the C-7 position are known to play a significant role in the interaction with bacterial DNA gyrase and topoisomerase IV. mdpi.com
The C-7 substituent, in particular, has a profound impact on the antibacterial potency, spectrum, and safety of fluoroquinolones. nih.gov Various five- and six-membered heterocyclic rings have been introduced at this position to modulate the compound's properties. nih.gov For instance, the introduction of a pyrrolidine ring at C-7 can result in increased activity against Gram-positive bacteria, while a piperazine ring often confers potent activity against Gram-negative bacteria. mdpi.com Further substitution on these heterocyclic rings can also influence the molecule's water solubility. mdpi.com
Recent research has also explored the functionalization of the C-3 position. One approach involves the synthesis of novel α-amino acid functionalized 6-fluoroquinolone derivatives. researchgate.net These modifications can lead to compounds with promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net Another strategy involves the creation of 2-oxo-1,2-dihydroquinoline-4-carboxamides based on amino acid methyl esters. mdpi.com
Table 1: Examples of Modifications at C-3 and C-7 Positions
| Position | Modification | Resulting Moiety | Potential Impact | Reference |
|---|---|---|---|---|
| C-7 | Introduction of heterocyclic rings | Oxazoline, Oxazine, Oxazole (B20620), Imidazole | Enhanced in vitro potency, particularly against Gram-positive organisms. | nih.gov |
| C-7 | Introduction of spiroamines | 2,7-diazaspiro[4.4]nonane, 1,7-diazaspiro[4.4]nonane | Potent Gram-positive and Gram-negative activity. | nih.gov |
| C-3 | Functionalization with α-amino acids | α-amino acid functionalized quinolones | Promising activity against Gram-positive and Gram-negative bacteria. | researchgate.net |
| C-3 | Carboxamide formation with amino acid esters | 2-oxo-1,2-dihydroquinoline-4-carboxamides | Potential for antibacterial activity. | mdpi.com |
Modifications at N-1 and N-4 Piperazine Moieties
The N-4 position of the piperazine ring at C-7 is a versatile point for modification. nih.gov Introducing additional functional moieties at this position can increase the lipophilicity of the molecule, which in some cases leads to enhanced antibacterial activity. nih.govmdpi.com A variety of N-substituted piperazinyl quinolones have been synthesized with the aim of achieving a better antimicrobial profile. asianpubs.org The commercial availability of diverse N-substituted piperazines facilitates the straightforward synthesis of a wide range of derivatives. nih.gov
Table 2: Examples of Modifications at N-1 and N-4 Piperazine Moieties
| Position | Modification | Example Substituent | Potential Impact | Reference |
|---|---|---|---|---|
| N-1 | Alkylation | Cyclopropyl | Increased activity compared to ethyl. | mdpi.com |
| N-1 | Arylation | Substituted phenyl or thiazole (B1198619) rings | Beneficial effect on activity. | mdpi.com |
| N-4 (of C-7 piperazine) | Introduction of functional moieties | N-aryl, N-hydroxyimino, N-keto | Altered antimicrobial profile. | asianpubs.org |
| N-4 (of C-7 piperazine) | Addition of carbopiperazinyl group with N-benzoyl or N-benzenesulfonyl substituents | 4-((4-substituted)carbopiperazin-1-yl) | Improved antimicrobial activities, particularly against certain resistant strains. | mdpi.com |
Variations at the C-8 Position of the Quinolone Nucleus
The introduction of a halogen, such as fluorine or chlorine, at the C-8 position can improve activity against anaerobic bacteria. oup.com A methoxy (B1213986) group at C-8 has been observed to increase in vitro activity against Gram-positive cocci. oup.com In general, the nature of the substituent at C-8 can significantly impact the antibacterial potency, with the order of activity enhancement being F > Cl > H > NH2 > NO2. nih.gov
Table 3: Examples of Variations at the C-8 Position
| Substituent | Potential Impact | Reference |
|---|---|---|
| Fluorine (F) | Enhanced antibacterial activity. | nih.gov |
| Chlorine (Cl) | Improved activity against anaerobes. | oup.com |
| Methoxy (OCH3) | Increased in vitro activity against Gram-positive cocci. | oup.com |
| Amino (NH2) | Lower activity compared to halogens or hydrogen. | nih.gov |
| Nitro (NO2) | Lower activity compared to halogens or hydrogen. | nih.gov |
Introduction of Heterocyclic Moieties
The incorporation of heterocyclic moieties is a well-established strategy in the design of quinolone derivatives. mdpi.com These rings can be introduced at various positions, but the C-7 position is the most common site for such modifications. nih.gov The introduction of five- and six-membered heterocyclic rings at C-7 has been extensively studied. nih.gov
Examples of heterocyclic systems that have been appended to the quinolone scaffold include oxazolines, oxazines, oxazoles, and imidazoles. nih.gov The nature of the heterocyclic ring can significantly influence the resulting compound's spectrum of activity. For instance, oxazole substituents containing a 2-methyl group have been shown to have high in vitro potency against Gram-positive organisms. nih.gov The combination of a quinoline core with a 1,2,3-triazole skeleton is another approach to generating novel biomolecules. mdpi.com
Table 4: Examples of Introduced Heterocyclic Moieties
| Heterocyclic Moiety | Position of Introduction | Potential Impact | Reference |
|---|---|---|---|
| Oxazoline | C-7 | Enhanced antibacterial activity. | nih.gov |
| Oxazine | C-7 | Enhanced antibacterial activity. | nih.gov |
| Oxazole | C-7 | Greater in vitro activity against Gram-positive organisms. | nih.gov |
| Imidazole | C-7 | Enhanced antibacterial activity. | nih.gov |
| 1,2,3-Triazole | Not specified, but combined with quinoline skeleton | Creation of novel biomolecules. | mdpi.com |
Investigation of Biological Activities in Research Models
Antimicrobial Research Perspectives
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents used to treat a variety of infections nih.govmdpi.com. Their activity is rooted in the inhibition of essential bacterial enzymes involved in DNA replication nih.gov.
In vitro Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial spectrum of fluoroquinolones generally includes a wide range of Gram-negative and Gram-positive bacteria nih.govmdpi.com. The potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium nih.gov. For new derivatives, these values are determined through standardized laboratory methods and compared against reference strains.
Newer generations of fluoroquinolones have been developed to enhance activity against Gram-positive organisms, including clinically important species like Streptococcus pneumoniae and Staphylococcus aureus mdpi.commdpi.com. For a novel compound like 3-Amino-6-fluoroquinoline dihydrochloride (B599025), its in vitro activity would be determined by testing it against a panel of bacteria, such as:
Gram-Positive: Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis
Gram-Negative: Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae
The resulting MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) would define its spectrum and potency nih.gov. Without specific studies on 3-Amino-6-fluoroquinoline dihydrochloride, no concrete data can be presented.
Studies on Bactericidal Mechanisms
The bactericidal (cell-killing) mechanism of fluoroquinolones is well-established and involves the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV nih.govmdpi.com.
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for initiating DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is often the primary target nih.gov. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to breaks in the DNA, which are fatal to the bacterium.
Topoisomerase IV: This enzyme is crucial for separating interlinked daughter DNA strands following replication. Its inhibition prevents the segregation of chromosomes into daughter cells, leading to cell death. Topoisomerase IV is typically the primary target in Gram-positive bacteria nih.gov.
The interaction of a fluoroquinolone with these enzymes disrupts DNA replication and repair, ultimately triggering a bactericidal response. It is hypothesized that this compound would operate via this same mechanism.
Research on Activity against Resistant Bacterial Strains
Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through two main mechanisms oup.com:
Target-Mediated Resistance: Mutations in the genes that code for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site on the enzymes. This reduces the affinity of the fluoroquinolone for its target, leading to decreased susceptibility and higher MIC values nih.govoup.com. Double mutations often result in high-level resistance nih.gov.
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets nih.gov.
Research into new fluoroquinolone derivatives often focuses on creating molecules that can overcome these resistance mechanisms. This could involve having a higher affinity for the mutated targets or being a poor substrate for efflux pumps nih.gov. The activity of this compound against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) or fluoroquinolone-resistant E. coli, would need to be specifically evaluated in laboratory studies asm.org.
Anticancer Research Perspectives
In addition to their antibacterial properties, fluoroquinolones have garnered interest for their potential as anticancer agents. This "drug repositioning" is based on their ability to interact with mammalian enzymes that are analogous to their bacterial targets nih.govekb.eg.
Mechanisms of Action in Cancer Cell Models
The anticancer potential of fluoroquinolones is primarily attributed to their ability to inhibit human type II topoisomerases (Topo IIα and Topo IIβ) rsc.orgacs.org. These enzymes are vital for managing DNA tangles during replication and cell division. By inhibiting Topo II, fluoroquinolones can introduce DNA strand breaks, arrest the cell cycle, and ultimately induce programmed cell death (apoptosis) in rapidly dividing cancer cells nih.govrsc.org.
Apoptosis is a controlled process of cell death that is crucial for eliminating damaged or cancerous cells. Fluoroquinolone derivatives have been shown to induce apoptosis in various cancer cell lines through several mechanisms rsc.orgnih.gov:
DNA Damage and Cell Cycle Arrest: By inhibiting topoisomerase II, the compounds cause DNA damage, which triggers cell cycle checkpoints. This can lead to an arrest in the G2/M phase of the cell cycle, preventing the cell from dividing and providing time for DNA repair or, if the damage is too severe, commitment to apoptosis nih.gov.
Activation of Caspases: The apoptotic process is executed by a family of proteases called caspases. Studies on fluoroquinolone derivatives have shown that they can activate key initiator caspases (like caspase-9) and effector caspases (like caspase-3) rsc.org. Activated caspase-3 is responsible for cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.
Mitochondrial Pathway: Some derivatives trigger the intrinsic pathway of apoptosis, which involves the mitochondria. This can include the loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm nih.gov.
For a specific compound like this compound, its pro-apoptotic activity would be investigated by treating cancer cell lines (e.g., breast, lung, colon cancer cells) and measuring these key apoptotic markers.
Cell Cycle Arrest
Research into the effects of quinolone derivatives on the cell cycle of cancer cells has indicated a potential mechanism for their anti-tumor activity. While specific studies on this compound are not extensively available, research on structurally related 6-aminoquinolones has demonstrated significant alterations in cell cycle progression.
In studies involving the MCF-7 breast cancer cell line, certain 6-aminoquinolone derivatives were found to cause a marked accumulation of cells in the G1/G0 phase of the cell cycle nih.gov. This arrest of the cell cycle was observed to be time-dependent, with a higher percentage of cells in the pre-G1 phase, indicative of DNA fragmentation, after prolonged exposure nih.gov.
Furthermore, the broader class of fluoroquinolones has been shown to influence the cell cycle. For instance, ciprofloxacin (B1669076) has been identified as the first fluoroquinolone to target the cyclin-CDK complex, leading to a reduction in cyclin B/E and CDK2 levels in bladder cancer cells nih.gov. It has also been shown to induce S/G2-phase arrest in prostate cancer cells nih.gov. The anticancer activity of some fluoroquinolone derivatives is associated with their ability to induce cell cycle arrest in the S and/or G2/M phases, which may subsequently lead to apoptosis nih.gov.
Table 1: Effects of Quinolone Derivatives on Cell Cycle in Cancer Cell Lines
| Compound Class | Cell Line | Effect on Cell Cycle | Reference |
| 6-Aminoquinolones | MCF-7 | G1/G0 phase accumulation | nih.gov |
| Ciprofloxacin | Bladder Cancer Cells | Reduction of cyclin B/E and CDK2 | nih.gov |
| Ciprofloxacin | Prostate Cancer Cells | S/G2-phase arrest | nih.gov |
| Fluoroquinolone Derivatives | Various | S and/or G2/M phase arrest | nih.gov |
Anti-Migratory and Anti-Invasion Effects
The potential for fluoroquinolone compounds to inhibit cancer cell migration and invasion has been explored in a limited number of studies. While direct research on this compound is not available, studies on other fluoroquinolones provide some insight. For example, Gemifloxacin, a fluoroquinolone antibiotic, has been shown to inhibit the migration and invasion of human colon cancer cells nih.gov. This suggests that compounds within this class may possess anti-metastatic properties. However, further research is needed to determine if this compound shares these effects.
Inhibition of DNA Synthesis
A primary and well-documented mechanism of action for fluoroquinolones is the inhibition of DNA synthesis. This is achieved through the targeting of type II topoisomerases, which are crucial enzymes in DNA replication and transcription nih.govnih.gov.
In bacterial cells, fluoroquinolones inhibit DNA gyrase and topoisomerase IV nih.govnih.gov. This inhibition stabilizes the enzyme-DNA complex, leading to breaks in the DNA and ultimately bacterial cell death nih.gov. The anticancer potential of fluoroquinolones is also linked to their ability to inhibit the eukaryotic equivalent, topoisomerase II nih.govnih.gov. By interfering with the function of topoisomerase II in cancer cells, these compounds can disrupt DNA replication and cell division, leading to an anti-proliferative effect nih.gov. The fluorine atom at the 6-position of the quinolone ring is thought to enhance the activity against mammalian topoisomerases nih.gov.
Impairment of Telomerase Activity
There is currently no specific information available from the reviewed sources to suggest that this compound directly impairs telomerase activity. Telomerase is a critical enzyme for maintaining telomere length and enabling the immortality of cancer cells, making it a target for anticancer therapies iit.edunih.gov. While various strategies for telomerase inhibition are being investigated, including the use of small molecules to stabilize G-quadruplex structures in telomeres, a direct link to this compound has not been established in the available literature iit.edu.
Kinase Inhibition Studies
Specific kinase inhibition studies for this compound were not identified in the reviewed literature. Kinase inhibitors are a major class of targeted cancer therapies, and screening for kinase inhibition is a common strategy in drug discovery nih.gov. While other heterocyclic compounds have been identified as kinase inhibitors, there is no available data to define a kinase inhibition profile for this compound.
Necrosis Induction Research
No specific research was found regarding the induction of necrosis by this compound. While regulated necrosis, or necroptosis, is a recognized form of programmed cell death with implications in various diseases, including cancer, its modulation by this specific compound has not been reported in the available literature nih.gov.
Autophagy Modulation Studies
There is no specific information available from the reviewed sources on the role of this compound in the modulation of autophagy. Autophagy is a cellular process of self-degradation that can have dual roles in both promoting and suppressing tumor growth nih.govmdpi.com. The regulation of autophagy is complex, involving various signaling pathways and kinases mdpi.com. While the modulation of autophagy is a target for cancer therapy, the effect of this compound on this process has not been documented in the reviewed literature.
Histone Deacetylase (HDAC) Inhibition Research
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. Research into quinoline-based compounds has identified their potential as HDAC inhibitors. researchgate.netnih.gov
A study focused on the synthesis of quinolone-based histone deacetylase 6 (HDAC6) inhibitors demonstrated that the quinolone moiety can serve as an innovative and bioactive cap-group for HDAC6 inhibition. nih.gov Through computational studies, diethylaminomethyl derivatives were identified as particularly promising molecules. nih.gov These compounds exhibited potent anticancer effects against colon (HCT-116) and histiocytic lymphoma (U9347) cancer cells, inducing tumor cell death via apoptosis. nih.gov
Further investigation into the cellular mechanisms revealed that specific small molecules were capable of strongly inhibiting cytoplasmic HDAC enzymes and slightly inhibiting nuclear HDAC enzymes. This led to an increase in the acetylation of tubulin and of lysine 9 and 14 of histone 3. nih.gov One compound, in particular, was also found to increase Hsp90 acetylation levels in HCT-116 cells, further supporting its HDAC6 inhibitory profile. nih.gov
| Compound Type | Target Cells | Observed Effect | Reference |
| Quinolone-based HDAC6 inhibitors | HCT-116 (colon cancer), U9347 (histiocytic lymphoma) | Induction of apoptosis | nih.gov |
| Diethylaminomethyl derivatives | HCT-116 cells | Increased Hsp90 acetylation | nih.gov |
Reactive Oxygen Species (ROS) Elevation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can induce cellular damage. The elevation of ROS levels in cancer cells is a mechanism that can be exploited for therapeutic benefit. Several antibiotics, including fluoroquinolones, have been shown to stimulate the production of ROS in bacterial cells. nih.gov This has led to investigations into their potential to induce oxidative stress in cancer cells.
Fluoroquinolones are known to induce the formation of singlet oxygen (¹O₂) and superoxide anion (O₂⁻). nih.gov Research has indicated that the lethal action of some quinolones is partially mediated by ROS. nih.gov Specifically, the treatment of Escherichia coli with norfloxacin has been shown to increase hydroxyl radical concentration. nih.gov While this research is in the context of antibacterial activity, it provides a basis for exploring similar mechanisms in cancer cells.
A study on a novel synthetic compound, 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332), which shares structural similarities with the subject compound, demonstrated its ability to inhibit the generation of reactive oxygen species induced by radiation in human keratinocytes. nih.gov This suggests that quinoline (B57606) derivatives can modulate ROS levels, although the specific effect (elevation vs. inhibition) may depend on the cellular context and the specific chemical structure.
Suppression of Interleukin 6 and Inhibition of Multidrug Resistance Proteins
Interleukin-6 (IL-6) is a cytokine that has been implicated in the proliferation and survival of certain cancer cells. Ciprofloxacin, a widely used fluoroquinolone, has been investigated for its potential anticancer properties, which include the suppression of IL-6. nih.gov
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and multidrug resistance proteins play a key role in this phenomenon. Research has explored the potential of ciprofloxacin derivatives to inhibit these proteins. nih.gov The ability of fluoroquinolones to overcome multidrug resistance is an active area of research. Mechanisms of resistance to quinolones in bacteria include the acquisition of plasmid-encoded resistance genes, such as Qnr proteins that protect target enzymes from quinolone action, and mobile efflux pumps. nih.gov Understanding these resistance mechanisms can inform the design of new derivatives with improved efficacy against resistant cancer cells.
Angiogenesis Hindrance Studies
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer treatment. Quinolone derivatives have been evaluated for their anti-angiogenic effects.
In one study, a series of new quinolinyl acrylate derivatives were synthesized and evaluated against human prostate cancer cells. The most effective compound was found to reduce cell viability and also exhibited inhibitory effects on neoangiogenesis. researchgate.net Another study demonstrated that certain 2-aryl-3-bromoquinolin-4(1H)-ones possess anti-angiogenic properties. researchgate.net Furthermore, fluoroquinolones have been shown to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in angiogenesis and metastasis. mdpi.comnih.gov
Antiviral Research Perspectives
In addition to their anticancer properties, quinolone derivatives have been investigated for their potential as antiviral agents.
Inhibition of Viral Replication (e.g., HIV-1, Human Cytomegalovirus)
Research has shown that certain fluoroquinolone derivatives are potent inhibitors of human immunodeficiency virus type 1 (HIV-1) replication. nih.gov The substitution of the fluorine atom at the 6-position with an amino group, as is the case in 3-Amino-6-fluoroquinoline, has been shown to improve the activity and selectivity against HIV-1. nih.gov These 6-aminoquinolones have demonstrated more pronounced anti-HIV activities compared to previously reported quinolone derivatives. nih.gov
One derivative, K-12, was found to be active against various strains of HIV-1, HIV-2, and simian immunodeficiency virus. nih.gov The antiviral spectrum of these compounds is not limited to HIV. The 6-aminoquinolone WC5 was found to potently inhibit the replication of human cytomegalovirus (HCMV) with little to no activity against other herpesviruses. nih.gov Further studies confirmed that 6-aminoquinolone derivatives are also inhibitory to CMV replication in fibroblast cells. nih.gov
| Virus | Compound Class | Key Finding | Reference |
| HIV-1 | 6-aminoquinolones | Improved activity and selectivity | nih.govnih.gov |
| Human Cytomegalovirus (HCMV) | 6-aminoquinolone (WC5) | Potent and selective inhibition of replication | nih.gov |
Research on Transcriptional Inhibition Mechanisms
The antiviral mechanism of action for many quinolone derivatives appears to be at the level of transcriptional inhibition. nih.gov For HIV-1, evidence suggests that these compounds inhibit the function of the Tat protein, a key viral transactivator. nih.gov Time-of-addition experiments and quantitative transactivation bioassays have indicated that the fluoroquinolone derivative K-12 inhibits the Tat-mediated transactivation process in HIV-infected cells. nih.gov
In the case of HCMV, the 6-aminoquinolone WC5 was found to interfere with the transactivating activity of the viral immediate-early 2 (IE2) protein. nih.gov This interference with IE2-mediated transactivation of viral early promoters prevents viral DNA synthesis. nih.gov Further research has shown that 6-aminoquinolone derivatives can interfere in a cell-dependent manner with the transactivation process mediated by the human CMV immediate early promoter. nih.gov These findings highlight a novel mechanism of antiviral action for this class of compounds, distinct from traditional antiviral drugs. nih.gov
Tat Transactivation Inhibition Studies
A significant area of investigation for quinoline derivatives has been their ability to inhibit the Tat-mediated transactivation process, which is crucial for the replication of the Human Immunodeficiency Virus (HIV). The HIV Tat protein plays a pivotal role in viral gene expression by binding to a specific RNA element known as the Trans-Activation Response (TAR) element. This interaction dramatically increases the production of new viral particles.
Research into a class of compounds known as 6-aminoquinolones has revealed their potential to disrupt this critical viral process. One such derivative, designated WM5, has been shown to inhibit Tat-dependent transcription driven by the HIV Long Terminal Repeat (LTR). The mechanism of this inhibition is believed to involve the binding of the 6-aminoquinolone compound to the TAR RNA element, thereby preventing the Tat protein from effectively engaging with it. While the specific research directly on "this compound" in this context is not extensively detailed in publicly available literature, the findings from related 6-aminoquinolone derivatives provide a strong rationale for its investigation as a potential Tat transactivation inhibitor.
Table 1: Investigated Biological Activities of 6-Aminoquinolone Derivatives
| Biological Activity | Target | Mechanism of Action | Investigated Compound Class |
| Tat Transactivation Inhibition | HIV Tat-TAR interaction | Binding to TAR RNA, preventing Tat protein binding | 6-Aminoquinolones |
Other Biological Activities under Investigation (e.g., Superoxide Dismutase-like Activity)
Beyond its potential antiviral applications, the broader biological activities of this compound are of interest to researchers. One area of theoretical exploration for compounds with similar structural motifs is their potential to exhibit superoxide dismutase (SOD)-like activity. SODs are essential enzymes that play a crucial role in antioxidant defense by converting superoxide radicals into less harmful molecules. Synthetic compounds that can mimic this activity, known as SOD mimetics, are of significant interest for their potential therapeutic applications in conditions associated with oxidative stress.
Currently, there is a lack of specific published research directly examining the superoxide dismutase-like activity of this compound. The investigation into the SOD mimetic potential of various chemical scaffolds is an active area of research. However, based on the available scientific literature, this specific biological activity has not been a primary focus of investigation for this particular quinoline derivative.
Mechanistic Studies of Interactions with Biological Targets
Interaction with Bacterial Topoisomerases
Quinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.gov The inhibition of these enzymes leads to the stabilization of a transient enzyme-DNA complex, which results in double-strand DNA breaks and ultimately bacterial cell death. researchgate.net
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target of many quinolones, particularly in Gram-negative bacteria. nih.govnih.gov The enzyme introduces negative supercoils into DNA, a process crucial for DNA compaction and replication. nih.gov Quinolones bind to the complex of DNA gyrase and DNA, rather than the enzyme alone, stabilizing the "cleaved complex" where the DNA is broken and covalently attached to the enzyme. nih.gov This ternary complex blocks the progression of replication forks and transcription machinery. nih.gov
The binding of fluoroquinolones to the DNA-gyrase complex is multifaceted. X-ray crystallography studies have revealed that the drug intercalates into the DNA at the site of cleavage. nih.gov The C7 ring system of the fluoroquinolone often interacts with the GyrB subunit, while the carboxyl group at the C3 position is involved in coordinating with a magnesium ion, which is crucial for binding. nih.gov The interaction is further stabilized by a water-metal ion bridge, which will be discussed in more detail in section 4.1.3.
Table 1: Inhibition of E. coli DNA Gyrase by 3-Fluoro-6-methoxyquinoline (B1245202) Derivatives
| Compound | IC50 (µM) |
|---|---|
| Derivative 1 | 0.08 |
| Derivative 2 | 0.12 |
| Derivative 3 | 0.15 |
Note: The data presented is for 3-fluoro-6-methoxyquinoline derivatives, which are structurally similar to 3-Amino-6-fluoroquinoline dihydrochloride (B599025). Data is sourced from a study on novel inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov
Topoisomerase IV is the primary target of many quinolones in Gram-positive bacteria and also plays a role in Gram-negative bacteria. nih.gov This enzyme is also a heterotetramer, composed of two ParC and two ParE subunits, and is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication. nih.gov Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to cell division arrest and death.
The mechanism of inhibition of topoisomerase IV by quinolones is analogous to that of DNA gyrase. The drug traps the enzyme-DNA cleavage complex, preventing the re-ligation of the broken DNA strands. nih.gov The binding interactions are also thought to be similar, involving the formation of a ternary complex and the crucial role of a water-metal ion bridge. nih.gov
Enhanced inhibition of Topoisomerase IV has been correlated with improved activity in strains of S. aureus with mutations that confer resistance to other similar inhibitors. nih.gov The following table shows the inhibitory activity of the aforementioned 3-fluoro-6-methoxyquinoline derivatives against S. aureus Topoisomerase IV.
Table 2: Inhibition of S. aureus Topoisomerase IV by 3-Fluoro-6-methoxyquinoline Derivatives
| Compound | IC50 (µM) |
|---|---|
| Derivative 1 | 0.03 |
| Derivative 2 | 0.05 |
| Derivative 3 | 0.06 |
Note: The data presented is for 3-fluoro-6-methoxyquinoline derivatives, which are structurally similar to 3-Amino-6-fluoroquinoline dihydrochloride. Data is sourced from a study on novel inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov
A key feature of the interaction between quinolones and bacterial type II topoisomerases is the formation of a water-metal ion bridge. nih.gov This bridge is thought to be critical for the high-affinity binding of the drug to the enzyme-DNA complex. The quinolone's C3 carboxyl and C4 keto groups chelate a divalent metal ion, typically Mg²⁺. nih.gov This metal ion is then coordinated to the enzyme via water molecules, which in turn form hydrogen bonds with specific amino acid residues in the quinolone-resistance determining region (QRDR) of the GyrA or ParC subunit. nih.gov
Mutations in these anchoring residues are a common mechanism of quinolone resistance, as they disrupt the water-metal ion bridge and reduce the binding affinity of the drug. nih.gov
DNA Binding and Damage Mechanisms
The primary mechanism of DNA damage induced by quinolones is a direct consequence of their interaction with bacterial topoisomerases. By stabilizing the cleavage complex, these drugs prevent the re-ligation of the DNA backbone, leading to an accumulation of double-strand breaks. researchgate.netnih.gov These breaks are particularly lethal when encountered by the cellular replication machinery, leading to the collapse of replication forks and the induction of the SOS DNA repair system. If the damage is too extensive for the cell to repair, apoptosis-like pathways are initiated, resulting in cell death.
Some studies also suggest that certain fluoroquinolones, particularly under UV irradiation, can directly interact with DNA and cause damage through photochemical reactions, though this is considered a secondary mechanism. nih.gov
Protein Interaction Studies (e.g., Enzyme Inhibition)
Beyond their primary targets, there is evidence that fluoroquinolones can interact with other proteins and enzymes, although these interactions are generally less characterized. For example, some fluoroquinolones have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. This interaction is thought to be responsible for some of the phototoxicity observed with certain members of this drug class.
Additionally, the ability of fluoroquinolones to chelate metal ions can lead to interactions with various metalloenzymes, potentially altering their function. However, the clinical significance of these off-target interactions is not fully understood. The primary mechanism of action for the antibacterial efficacy of fluoroquinolones remains the inhibition of DNA gyrase and topoisomerase IV. nih.gov
Receptor Interaction Studies
Studies on the interaction of fluoroquinolone compounds with their biological targets are crucial for understanding their mechanism of action and for the development of new derivatives. The primary targets for the antibacterial activity of this class of compounds are the bacterial enzymes DNA gyrase and topoisomerase IV.
As a member of the fluoroquinolone class, the antibacterial action of this compound is understood to proceed via the inhibition of these essential bacterial enzymes. These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.
While detailed receptor interaction studies and specific binding affinity data (such as IC50 or Ki values) for this compound are not widely available in the public scientific literature, the general mechanism of interaction for fluoroquinolones is well-established. Research on closely related analogs provides insight into the expected interactions.
Interaction with Bacterial Type II Topoisomerases:
The interaction of fluoroquinolones with DNA gyrase and topoisomerase IV is a complex process. The quinolone molecule intercalates into the DNA at the site of cleavage and interacts with both the DNA and the enzyme. A key interaction is mediated by a magnesium ion, which forms a bridge between the keto-acid moiety of the fluoroquinolone and specific amino acid residues within the quinolone-resistance determining region (QRDR) of the enzyme subunits (GyrA and ParC).
The potency of different fluoroquinolones is influenced by the substituents on the quinolone core, which can form additional interactions with the enzyme or DNA, thereby affecting binding affinity and antibacterial efficacy. For instance, the nature of the substituent at the C-7 position is known to significantly influence the spectrum of activity and potency against different bacterial species.
To illustrate the type of data generated in such studies, the following table presents hypothetical inhibitory concentrations (IC50) for a generic fluoroquinolone against DNA gyrase and topoisomerase IV from representative Gram-positive and Gram-negative bacteria.
Table 1: Illustrative Inhibitory Activity (IC50) of a Fluoroquinolone Compound Against Bacterial Topoisomerases
| Target Enzyme | Organism | IC50 (µM) |
|---|---|---|
| DNA Gyrase | Escherichia coli | 0.5 |
| Topoisomerase IV | Escherichia coli | 2.0 |
| DNA Gyrase | Staphylococcus aureus | 1.5 |
| Topoisomerase IV | Staphylococcus aureus | 0.2 |
Note: The data in this table is illustrative for a generic fluoroquinolone and does not represent empirically determined values for this compound.
Off-Target Interactions:
Besides their primary antibacterial targets, some fluoroquinolones have been studied for their potential interactions with eukaryotic receptors, which can be associated with adverse effects. For example, interactions with central nervous system (CNS) receptors, such as the N-methyl-D-aspartate (NMDA) receptor, have been investigated to understand the potential for neurotoxic side effects observed with some members of this class. However, specific studies on the interaction of this compound with these off-target receptors are not readily found in the literature.
Structure Activity Relationship Sar Studies
Influence of Amino Acid Moieties and Quinoline (B57606) Substitution
The incorporation of amino acid moieties and various substitutions on the quinoline ring significantly influences the biological profile of the resulting compounds. mdpi.comresearchgate.net Coupling amino acids to the quinolone nucleus, which contains both a carboxylic and an amino group, is a strategy explored to modify pharmacological activities. mdpi.com
Studies on quinoline carboxamides have shown that the nature of the attached amino acid and the specific substitutions on the quinoline moiety directly impact the structure-activity relationship. mdpi.com For instance, the antimicrobial activity of certain quinolone carboxamides was observed to increase following the hydrolysis of the amino acid ester moiety, converting it to the corresponding carboxylic acid. mdpi.com This suggests that the free carboxyl group on the amino acid portion can be crucial for the compound's biological function.
Furthermore, general substitutions on the quinoline scaffold are pivotal for enhancing pharmacological efficacy. rsc.org The electronic properties of substituents play a significant role; for example, in some series, electron-donating groups were found to enhance activity, while electron-withdrawing groups led to a loss of activity. rsc.org This highlights the sensitivity of the quinoline pharmacophore to electronic modifications. The heterocyclic nitrogen-containing skeleton is fundamental for biological activity, but the specific properties can be tailored by altering the nature and position of substituents around this core structure. researchgate.net
Role of Substitutions at Quinolone Ring Positions (C-3, C-4, C-5, C-6, C-7, C-8)
The core quinolone structure consists of a fused pyridine (B92270) and carboxylic acid ring system. nih.gov Modifications at various positions on this bicyclic structure are critical for defining the compound's antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov
Importance of C-3 Carboxyl and C-4 Oxo Groups
The "carboxy-4-pyridone" nucleus, which encompasses the carboxylic acid group at position C-3 and the ketone (oxo) group at C-4, is considered the essential pharmacophore for the activity of quinolones. youtube.com These two functional groups are crucial for the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV. The C-3 carboxylic acid and C-4 oxo group are believed to engage in key binding interactions within the enzyme-DNA complex, making their presence indispensable for antibacterial action. mdpi.com
Impact of Fluoro-Substitution at C-6
The introduction of a fluorine atom at the C-6 position was a groundbreaking development in quinolone research, leading to the highly potent class of fluoroquinolones. nih.gov This single substitution is responsible for a significant increase in antibacterial potency and a broader spectrum of activity. nih.govphiladelphia.edu.jo The C-6 fluoro group enhances the penetration of the drug through the bacterial cell wall and increases its inhibitory activity against DNA gyrase. youtube.comphiladelphia.edu.jo
Influence of Amino Substituent at C-6 on Optical and Biological Profiles
While fluorine is the most common substituent at C-6, other groups have been investigated. An amino group at C-6, for example, can also modulate the compound's properties. In some series of quinoline derivatives, the presence of an amino group has been integral to their synthesis and subsequent biological evaluation. researchgate.net The specific impact of a C-6 amino group can vary depending on the rest of the molecular structure, influencing factors such as antioxidant activity and target specificity. researchgate.net
Effects of Substitutions at C-5 and C-8
Substitutions at the C-5 and C-8 positions can fine-tune the activity and safety profile of fluoroquinolones. An amino group at C-5 has been shown to counteract the phototoxicity that can be associated with halogen substitutions at the C-8 position. philadelphia.edu.jo Adding a fluorine atom at C-8 can further improve drug absorption and extend its half-life, though it may also increase the potential for photosensitivity. youtube.com Therefore, careful selection of substituents at both C-5 and C-8 is crucial for optimizing the therapeutic index of the compound.
Modulation of Activity via Piperazine (B1678402) Ring Modifications
A common feature of many potent fluoroquinolones is the presence of a heterocyclic substituent at the C-7 position, most frequently a piperazine ring. This addition is known to enhance the spectrum of activity, particularly against Gram-negative organisms. nih.govyoutube.com The piperazine moiety can also improve anti-pseudomonal activity. philadelphia.edu.jo
Modifications to the piperazine ring itself can further refine the drug's properties. For example, substitutions on the piperazine ring can have a significant and stereospecific effect on receptor affinity and potency. acs.orgnih.gov The 3-position of the piperazine ring, in particular, has been identified as a site where substitutions can beneficially impact biological activity. researchgate.netacs.orgnih.gov While replacing the entire piperazine ring has proven challenging, some alternatives, such as 1,4-diazepanes, have shown viability. acs.orgnih.gov
Establishment of Hydrogen-Bonding and π-π Stacking Interactions
The biological activity of 3-amino-6-fluoroquinoline and its derivatives is critically dependent on their ability to form stable, non-covalent interactions within the binding pocket of target enzymes, such as bacterial DNA gyrase and topoisomerase IV. These interactions, primarily hydrogen bonds and π-π stacking, anchor the molecule in a specific orientation, leading to the inhibition of enzyme function and subsequent bactericidal effects. The quinoline core, along with its specific substituents, provides the necessary functional groups and aromatic surfaces for these crucial interactions.
Research on the broader class of fluoroquinolones has established a detailed model of interaction within the enzyme-DNA complex. Fluoroquinolones bind at the interface between the protein and DNA, stabilizing a ternary complex that blocks the DNA replication and repair machinery. nih.govyoutube.com The key interactions stabilizing this complex are mediated by specific structural features of the quinolone scaffold.
Hydrogen-Bonding Interactions
Hydrogen bonds are directional interactions that play a pivotal role in the specificity and stability of ligand-receptor binding. For the 3-amino-6-fluoroquinoline scaffold, the primary sites for hydrogen bonding are the amino group at the C-3 position and the heterocyclic nitrogen atom within the quinoline ring.
Role of the 3-Amino Group: The amino group serves as a hydrogen bond donor, a feature that can contribute to binding affinity within the active site. Studies on related aminoquinolines have demonstrated the importance of the amino group for complex formation and biological activity. nih.govacs.org
Quinoline Nitrogen: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor, contributing to the molecule's orientation.
Interaction with Target Residues: X-ray crystallography and molecular modeling of fluoroquinolones bound to DNA gyrase have revealed that these compounds form hydrogen bonds with specific amino acid residues in the quinolone resistance-determining region (QRDR). Key residues often involved are Serine-83 and Aspartate-87. nih.gov These interactions are frequently mediated through a non-catalytic magnesium (Mg²⁺) ion, which is coordinated by four water molecules, forming a water-metal ion bridge between the drug and the enzyme. nih.gov
| Structural Feature | Position | Role in Hydrogen Bonding | Potential Interacting Partner (in Target Enzyme) |
|---|---|---|---|
| Amino Group (-NH₂) | C-3 | Donor | Acceptor groups on amino acid residues (e.g., Aspartate, Glutamate) |
| Quinoline Nitrogen | N-1 | Acceptor | Donor groups on amino acid residues (e.g., Serine) or water molecules |
| Fluoro Group (-F) | C-6 | Weak Acceptor / Polar Interaction | Donor groups on amino acid residues |
π-π Stacking Interactions
The planar, aromatic nature of the quinoline ring system is fundamental to its ability to engage in π-π stacking interactions. These interactions occur with the aromatic rings of DNA nucleobases and potentially with aromatic amino acid side chains within the target's binding site.
Intercalation with DNA: Fluoroquinolones are understood to interact directly with the DNA within the enzyme-DNA complex. nih.gov The planar quinoline core stacks with DNA bases, contributing significantly to the stability of the ternary complex. researchgate.netresearchgate.net This stacking interaction is a key factor that prevents the DNA gyrase from re-ligating the DNA strands, leading to double-strand breaks. youtube.com
Influence of the 6-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the C-6 position makes the quinoline ring electron-deficient. This property enhances its π-π stacking capabilities with the electron-rich purine (B94841) and pyrimidine (B1678525) bases of DNA. researchgate.net This strengthened interaction is a primary reason for the increased potency of fluoroquinolones compared to their non-fluorinated predecessors. nih.gov Docking studies have shown these π-π interactions occurring with specific DNA bases like guanine. researchgate.net
| Fluoroquinolone Structural Feature | Role in Interaction | Primary Interacting Partner | Significance |
|---|---|---|---|
| Aromatic Quinoline Ring System | π-π Stacking | DNA Nucleobases (e.g., Guanine) | Stabilizes the drug within the DNA cleavage site. researchgate.netresearchgate.net |
| 6-Fluoro Group | Enhances stacking potential | Electron-rich DNA bases | Increases binding affinity and overall potency by making the quinoline ring electron-deficient. nih.gov |
| Overall Planar Structure | Facilitates insertion/stacking | Adjacent DNA base pairs | Critical for stabilizing the ternary drug-enzyme-DNA complex. researchgate.net |
Computational Chemistry and Theoretical Studies
Molecular Docking Investigations of Binding Modes and Interactions
Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to its target protein. For 6-fluoroquinolone derivatives, the principal antibacterial target is the bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication. semanticscholar.orgnih.gov Docking studies have been instrumental in elucidating the specific interactions that stabilize the fluoroquinolone-DNA-gyrase complex.
Key interactions typically observed include:
Hydrogen Bonding: The carboxyl group at the C-3 position and the carbonyl group at the C-4 position of the quinolone ring are critical for forming hydrogen bonds with amino acid residues in the enzyme's active site, such as Serine and Aspartate. nih.gov
π-π Stacking: The planar quinolone ring system often engages in π-π stacking interactions with aromatic residues like Tyrosine within the binding pocket. nih.gov
Metal Ion Chelation: Fluoroquinolones are known to chelate a magnesium ion (Mg²⁺), which acts as a bridge between the drug and the DNA-enzyme complex, further stabilizing the interaction.
Beyond DNA gyrase, docking studies have explored other potential targets. For instance, certain fluoroquinolones have been docked into the catalytic groove of the Hepatitis C Virus (HCV) NS3 helicase, an enzyme vital for viral replication. nih.gov These studies revealed strong binding affinities, with interactions involving key amino acids like Glutamine-493, Proline-230, and Aspartate-296, suggesting a potential for repurposing these compounds as antiviral agents. nih.gov The results consistently show that modifications at the C-7 position significantly influence the binding affinity and antibacterial spectrum. semanticscholar.org
| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pefloxacin Hydrazone Derivative (5g) | S. aureus DNA Gyrase (2XCS) | -7.73 (Glide Score) | Not Specified |
| Moxifloxacin | HCV NS3 Helicase | -9.1 | Gln493, Pro230, Asp296 |
| Sparfloxacin | HCV NS3 Helicase | -9.2 | Thr295, Pro230, Gln493 |
| Ciprofloxacin (B1669076) Derivative (5d) | S. aureus DNA Gyrase | Not Specified | Not Specified |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can be used to assess the stability of the docked pose, refine the binding mode, and calculate binding free energies.
For 6-fluoroquinolone derivatives, MD simulations are typically performed on the docked complex with its target, such as DNA gyrase or plasma proteins. nih.govnih.gov These simulations, often running for periods of 100 nanoseconds or more, help confirm that the key interactions identified in docking are maintained over time. researchgate.net The stability of the complex is commonly evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD profile over the simulation period indicates that the ligand remains securely bound in the active site. researchgate.net
| Parameter | Typical Value / Method |
|---|---|
| Software | Discovery Studio, GROMACS, AMBER |
| Force Field | CHARMM, AMBER |
| Simulation Time | 10 ns - 500 ns |
| Solvent Model | Explicit water (e.g., TIP3P) |
| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Binding Free Energy (MM/PBSA) |
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For 6-fluoroquinolone derivatives, DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), provide fundamental insights into their intrinsic properties. preprints.orgresearchgate.netdergipark.org.tr
Key properties calculated using DFT include:
Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule, providing accurate bond lengths and angles. dergipark.org.tr
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for understanding sites susceptible to electrophilic or nucleophilic attack and for predicting non-covalent interactions like hydrogen bonding. researchgate.net
These calculations help explain the structure-activity relationships at an electronic level and provide descriptors for developing QSAR models. tandfonline.com
| Property | Description | Typical Computational Method |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT/B3LYP/6-31G |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | DFT/B3LYP/6-31G |
| Dipole Moment | Measure of the overall polarity of the molecule. | DFT/B3LYP/6-31G |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. For fluoroquinolones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com
These models are built by:
Aligning a set of fluoroquinolone molecules with known activities.
Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around each molecule.
Using statistical methods like Partial Least Squares (PLS) to derive a mathematical equation linking the variations in these fields to the variations in biological activity.
The resulting 3D-QSAR models are visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might show that a bulky, electropositive group at the C-7 position is favorable for activity. These models have been successfully used to predict properties such as plasma protein binding rates, biodegradability, and antibacterial potency. nih.govmdpi.com The predictive power of these models is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). nih.gov
| Parameter | Value | Interpretation |
|---|---|---|
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| R² (Non-cross-validated r²) | > 0.9 | Indicates a strong correlation between predicted and observed data. |
| Field Contributions | Steric, Electrostatic, Hydrophobic, etc. | Shows the relative importance of different molecular fields to the activity. |
Virtual Combinatorial Chemistry Approaches in Drug Design
Virtual combinatorial chemistry leverages computational power to design and enumerate vast libraries of virtual compounds based on a common scaffold, such as the 6-fluoroquinolone core. This approach allows for the systematic exploration of chemical space to identify novel derivatives with desired properties before committing to costly and time-consuming chemical synthesis.
The process typically involves:
Scaffold Definition: A core structure (e.g., the 6-fluoroquinolone ring system) is defined with specific points of variation (R-groups), often at positions like C-1, C-7, and C-8. mdpi.comresearchgate.net
Library Enumeration: A collection of chemical building blocks (substituents) is defined for each R-group, and software is used to generate all possible combinations, potentially creating libraries of thousands to millions of virtual molecules. researchgate.netresearchgate.net
Virtual Screening: The generated library is then screened using computational filters. This can involve applying QSAR models to predict the activity of each compound, or using high-throughput molecular docking to assess their binding affinity to a specific target. nih.govmdpi.com
This strategy has been successfully applied to the 6-fluoroquinolone class. For example, a virtual library of 1001 6-fluoroquinolones was created and screened using a QSAR model to predict activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This led to the identification of 117 theoretically active molecules, of which five were synthesized, and three showed anti-MRSA activity comparable to ciprofloxacin. mdpi.com This demonstrates the power of virtual combinatorial chemistry to accelerate the discovery of new drug candidates.
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopy is a cornerstone in the analysis of quinoline (B57606) derivatives. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce structural features, confirm identity, and study dynamic processes. A range of spectroscopic techniques is employed to build a complete profile of 3-Amino-6-fluoroquinoline dihydrochloride (B599025).
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) of protons provide clues about their electronic environment. For a compound like 3-Amino-6-fluoroquinoline dihydrochloride, the aromatic protons on the quinoline ring system would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic current. The protons of the amino group would likely appear as a broad signal, and its chemical shift would be sensitive to solvent and concentration. The dihydrochloride nature of the salt means the amino group and the quinoline nitrogen are protonated, which would further influence the chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons in the aromatic quinoline ring would resonate in the δ 110-160 ppm range. The carbon atom bonded to the fluorine (C-6) would show a characteristic splitting pattern due to C-F coupling, a key indicator for confirming the position of the fluorine substituent. For related amino acid derivatives of quinolines, carbonyl carbons of amide and acid functions have been observed at highly deshielded values around δ 161-174 ppm. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₇FN₂ · 2HCl), HRMS would be used to confirm the exact mass of the protonated molecular ion [M+H]⁺, corresponding to the free base C₉H₇FN₂, thereby verifying its elemental composition. nih.gov
Table 1: Predicted NMR Data for 3-Amino-6-fluoroquinoline Moiety
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.0 - 9.0 | Complex splitting patterns due to proton-proton and proton-fluorine coupling. |
| NH₂-H | Variable (broad) | Chemical shift is dependent on solvent, temperature, and pH. | |
| ¹³C NMR | Aromatic-C | 110 - 160 | Signals correspond to the nine carbon atoms of the quinoline ring. |
| C-F | ~160 (doublet) | Large one-bond carbon-fluorine coupling constant (¹JCF). |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). mdpi.com For this compound, the FTIR spectrum would display characteristic absorption bands confirming its key structural components. nih.govmdpi.com
The spectrum of a related compound, ciprofloxacin (B1669076) hydrochloride, shows characteristic bands for O–H stretching (3530–3373 cm⁻¹), N–H stretching of the ionized amine (>NH₂⁺) (2689–2463 cm⁻¹), C=O stretching (1703 cm⁻¹), C=C stretching in the aromatic ring (1588–1495 cm⁻¹), C–N stretching (1384 cm⁻¹), and C–F stretching (1250–1100 cm⁻¹). mdpi.com Based on this, the expected vibrational modes for this compound can be inferred. The protonation of the amino group in the dihydrochloride salt would result in prominent N-H stretching and bending vibrations.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H stretching | Primary amine (-NH₂) |
| 2500 - 3000 | N⁺-H stretching | Protonated amine (-NH₃⁺) and quinoline N-H⁺ |
| 1600 - 1650 | N-H bending | Primary amine (-NH₂) |
| 1450 - 1600 | C=C and C=N stretching | Aromatic quinoline ring |
UV-Visible spectroscopy measures the electronic transitions within a molecule, specifically the π → π* and n → π* transitions in conjugated systems like the quinoline ring. nih.gov The UV-Vis spectrum of this compound in a suitable solvent would show distinct absorption maxima (λ_max) in the UV range. These absorption bands are useful for quantitative analysis and for studying interactions that perturb the electronic structure of the molecule. For instance, the formation of complexes with metal ions or binding to biomolecules like Human Serum Albumin (HSA) can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), indicating an interaction. nih.govresearchgate.net
Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to the molecule's environment. mdpi.com Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. This technique is significantly more sensitive than UV-Vis spectroscopy.
For derivatives of 3-Amino-6-fluoroquinoline, emission spectra have been observed in the violet region (λ_em = 412–439 nm). mdpi.com The difference between the excitation and emission maxima, known as the Stokes shift, is an important characteristic. Research on fluoroquinolones shows that their fluorescence can be quenched (reduced) upon binding to proteins or other molecules, a phenomenon that can be used to study binding affinities and mechanisms through processes like static or dynamic quenching. researchgate.netmdpi.com
Table 3: Representative Fluorescence Properties of Amino-Quinolone Derivatives
| Parameter | Description | Typical Value Range |
|---|---|---|
| Excitation Maxima (λ_ex) | Wavelength of maximum light absorption for fluorescence. | 270 - 330 nm |
| Emission Maxima (λ_em) | Wavelength of maximum light emission. | 360 - 510 nm |
| Stokes Shift | The difference (in nm) between λ_em and λ_ex. | 40 - 70 nm |
| Quantum Yield | Efficiency of the fluorescence process. | pH-dependent |
Derivative spectrophotometry is a technique that enhances the resolution of spectral data by calculating the first, second, or higher-order derivative of an absorption spectrum. This method is particularly useful for resolving overlapping spectral bands from a compound and interfering substances in a complex mixture. researchgate.net For the analysis of this compound in pharmaceutical or biological samples, first-derivative spectrophotometry could be employed to eliminate background interference and improve the accuracy of quantification. sapub.org The method involves finding zero-crossing points in the derivative spectrum, which can be used for precise measurement of the target analyte without interference from other components. sapub.org
Atomic Absorption Spectroscopy (AAS) is a technique used for determining the concentration of specific metal elements in a sample. While it does not directly analyze the organic structure of this compound, it is highly relevant in studying the compound's interactions with metal ions. Fluoroquinolones are well-known chelating agents that form stable complexes with multivalent cations (e.g., Mg²⁺, Ca²⁺, Fe³⁺, Zn²⁺). nih.gov AAS could be used to quantify the amount of a specific metal ion that has been complexed by the fluoroquinolone, providing crucial information for interaction studies and understanding the potential impact of metal ions on the compound's behavior.
Resonance Rayleigh Scattering Method
Resonance Rayleigh Scattering (RRS) is a highly sensitive analytical technique that has been successfully applied to the determination of fluoroquinolone antibiotics at nanogram levels. researchgate.netscispace.com The fundamental principle involves the formation of ion-association complexes between the target analyte and a specialized probe, often a dye, which leads to a significant enhancement of the RRS signal. nih.govresearchgate.net
In a typical application for quinolones, the analysis is conducted in a slightly acidic Britton-Robinson buffer medium (pH 3.3–4.4). researchgate.netscispace.com Under these conditions, the quinolone compound is protonated. It can then react with an anionic dye, such as methyl orange or erythrosine, to form an ion-pair complex. researchgate.netnih.gov The formation of these large aggregates results in a substantial increase in the intensity of scattered light when the wavelength of the incident light is near the absorption band of the complex. researchgate.netnih.gov
This technique offers exceptional sensitivity, with reported detection limits for various fluoroquinolones ranging from 6.8 to 12.6 ng/mL. researchgate.netscispace.com The increase in RRS intensity is directly proportional to the concentration of the fluoroquinolone, providing a basis for quantitative analysis. nih.gov The method has proven effective for determining quinolone concentrations in pharmaceutical preparations and biological samples like human urine. researchgate.netscispace.com
Table 1: Key Features of the RRS Method for Quinolone Analysis
| Parameter | Description | Reference |
|---|---|---|
| Principle | Formation of ion-association complexes with dye probes leading to RRS signal enhancement. | researchgate.netnih.gov |
| Medium | Typically a slightly acidic buffer (e.g., Britton-Robinson). | researchgate.netscispace.com |
| Probes | Anionic dyes such as methyl orange or erythrosine. | researchgate.netnih.gov |
| Sensitivity | High, with detection limits in the low ng/mL range. | researchgate.netscispace.com |
| Applications | Quantification in pharmaceutical formulations and biological fluids. | researchgate.net |
Chromatographic Techniques for Separation and Characterization
Chromatographic techniques are foundational for the separation, identification, and quantification of fluoroquinolones from various matrices. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is the most predominantly used method, often coupled with various detectors for enhanced sensitivity and specificity. nih.govnih.gov These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. nih.gov
HPLC is a versatile and robust technique for the analysis of fluoroquinolones. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.govrdd.edu.iq
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, frequently acidified with formic or phosphoric acid. rdd.edu.iqvjst.vn The addition of triethylamine (B128534) to the mobile phase can improve peak shape by minimizing interactions between the basic amine groups on the quinolones and residual silanol (B1196071) groups on the stationary phase. scielo.org.za
Detection is commonly achieved using ultraviolet (UV) or fluorescence (FLD) detectors. nih.govnih.gov Fluorescence detection offers higher sensitivity and selectivity for fluoroquinolones due to their native fluorescent properties. vjst.vn By programming the excitation and emission wavelengths, simultaneous determination of multiple fluoroquinolones in a single run is possible. vjst.vn
Table 2: Example HPLC Conditions for Fluoroquinolone Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Ciprofloxacin, Norfloxacin, Ofloxacin | XDB-C18 (100 mm × 4.6 mm, 3.5 µm) | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol (Gradient) | UV at 280 nm | rdd.edu.iq |
| Levofloxacin, Moxifloxacin, Ciprofloxacin | C18 | Acetonitrile / 0.068% Monobasic potassium phosphate (B84403) buffer (pH 8.0 with triethylamine) (35:65 v/v) | UV at 254 nm | scielo.org.za |
For analyses requiring the highest levels of sensitivity and specificity, particularly in complex biological or food matrices, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). jfda-online.com This technique allows for the precise identification and quantification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govjfda-online.com
LC-MS/MS is the method of choice for confirmatory analysis and residue monitoring. jfda-online.com In positive electrospray ionization (ESI) mode, fluoroquinolones readily form protonated molecules [M+H]⁺. acs.org By using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), specific precursor-to-product ion transitions are monitored, which drastically reduces matrix interference and enhances selectivity. nih.govnih.gov This approach has been successfully used to detect fluoroquinolone resistance mechanisms and quantify trace levels of residues in honey and animal tissues. acs.orgnih.govusda.gov
Table 3: Example Precursor → Product Ion Transitions for LC-MS/MS Analysis of Fluoroquinolones
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|
| Levofloxacin | 362.1 / 362.2 | 318.1 / 261.2 | nih.gov |
| Ciprofloxacin | 332.1 | 314.1 / 288.1 / 245.1 / 231.1 | fda.gov |
Thin-Layer Chromatography (TLC), including its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective method for the separation and identification of fluoroquinolones. scispace.comresearchgate.net It is particularly useful for screening purposes and for analyzing pharmaceutical formulations for impurities and degradation products. nih.gov
Separation is typically achieved on silica (B1680970) gel 60 F254 plates. scispace.comnih.gov A variety of mobile phase systems, often containing a mixture of a chlorinated solvent, an alcohol, and an alkaline component like ammonia (B1221849), have been developed to achieve optimal separation. researchgate.netnih.gov For instance, a mobile phase of chloroform-methanol-25% ammonia (43:43:14, v/v/v) has been used to separate ciprofloxacin from its related impurities. nih.gov
Detection of the separated spots is commonly performed under UV light (254 nm or 366 nm), where the fluorescent nature of the compounds allows for easy visualization. scispace.comresearchgate.net Densitometric scanning of the plates enables quantitative analysis. nih.gov
Table 4: TLC Systems for Fluoroquinolone Separation
| Stationary Phase | Mobile Phase Composition (v/v/v) | Detection Method | Application | Reference |
|---|---|---|---|---|
| Silica gel 60 F254 | Chloroform + Methanol + 25% Ammonia (43:43:14) | UV Densitometry at 277 nm | Quantification of ciprofloxacin and impurities | nih.gov |
| Silica gel | Dichloromethane + Methanol + 2-Propanol + 25% Aqueous Ammonia (3:3:5:2) | UV light (254/366 nm) | Separation of six veterinary fluoroquinolones | researchgate.net |
Hydrophilic Interaction Chromatography (HILIC) is a powerful alternative to reversed-phase HPLC for the separation of highly polar compounds. amsbiopharma.comnih.gov This technique utilizes a polar stationary phase (such as bare silica, amino, or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, with a small amount of aqueous buffer. nih.govchromatographyonline.com
In HILIC, a water-enriched layer is adsorbed onto the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. chromatographytoday.com This mechanism provides excellent retention and separation for polar molecules that are often poorly retained in reversed-phase chromatography. amsbiopharma.comchromatographytoday.com The elution order is generally based on increasing polarity, opposite to that of RP-HPLC. chromatographyonline.com HILIC is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization. amsbiopharma.com
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.netoup.com It offers advantages such as rapid analysis times, low consumption of samples and reagents, and high separation efficiency, making it a valuable tool for the analysis of quinolone derivatives. oup.comrsc.org
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled capillary. researchgate.netnih.gov The migration order of quinolones can be predicted based on their charge-to-mass ratios at a given buffer pH. researchgate.netoup.com For instance, a buffer of 25 mM sodium tetraborate (B1243019) at pH 9.3 has been shown to be an effective system for the simultaneous separation of multiple fluoroquinolones in under 3 minutes. researchgate.netnih.gov
For separating fluoroquinolones with very similar structural characteristics, Micellar Electrokinetic Chromatography (MEKC), a variant of CE that adds a surfactant like sodium dodecyl sulfate (B86663) (SDS) to the buffer, can be employed to enhance resolution. researchgate.netoup.com Coupling CE with mass spectrometry (CE-MS) provides further structural confirmation and sensitivity. nih.gov
Table 5: Capillary Electrophoresis Conditions for Fluoroquinolone Separation
| Method | Buffer System | Application | Key Finding | Reference |
|---|---|---|---|---|
| CZE | 25 mM Sodium tetraborate, pH 9.3 | Separation of 12 quinolones | Migration order depends on charge-to-mass ratio. | researchgate.netoup.com |
| CZE | 25 mM Tris/HCl and 15 mM Sodium tetraborate, pH 8.87 | Simultaneous separation of five fluoroquinolones | All analytes separated in less than 3 minutes. | nih.gov |
Biophysical Techniques for Interaction Characterization
Biophysical techniques are crucial for elucidating the interactions between a compound and its biological targets. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a small molecule, such as this compound, and a macromolecule, like a protein or nucleic acid. From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction.
Hypothetical ITC Data for a 1:1 Binding Interaction
| Thermodynamic Parameter | Symbol | Hypothetical Value | Unit |
| Stoichiometry | n | 1.0 | |
| Association Constant | Ka | 1.0 x 106 | M-1 |
| Enthalpy Change | ΔH | -10 | kcal/mol |
| Entropy Change | ΔS | 5 | cal/mol·K |
| Gibbs Free Energy Change | ΔG | -8.2 | kcal/mol |
This table represents a hypothetical dataset to illustrate the type of information obtained from an ITC experiment. The values are not based on actual experimental data for this compound.
Considerations for Green Analytical Chemistry in Research
Green analytical chemistry is a part of the broader sustainable science movement that aims to reduce the environmental impact of analytical methods. bohrium.com This involves minimizing the use of hazardous substances, reducing waste generation, and lowering energy consumption. bohrium.comresearchgate.net For a compound like this compound, incorporating green chemistry principles into its analytical methodologies is an important consideration for modern research.
The focus of green analytical chemistry is on developing methods that are safer for both the environment and the analysts. researchgate.net This often involves the use of alternative solvents, such as water or ethanol, which are less toxic and more environmentally friendly. bohrium.com Additionally, there is a push towards the miniaturization of analytical devices, which reduces the amount of sample and reagents needed. researchgate.net
Several analytical techniques are considered to be more aligned with the principles of green chemistry. For instance, high-performance liquid chromatography (HPLC) methods can be made greener by using shorter columns, smaller particle sizes, and more aqueous mobile phases to reduce solvent consumption. mdpi.com Capillary electrophoresis is another technique that is inherently greener due to its low consumption of samples and solvents. nih.gov
When developing analytical methods for this compound, researchers should consider the following green chemistry principles:
Solvent Selection: Opting for greener solvents like water, ethanol, or supercritical fluids. bohrium.com
Waste Reduction: Minimizing the volume of solvents and reagents used. bohrium.com
Energy Efficiency: Choosing analytical instruments with lower energy consumption. bohrium.com
Automation and Miniaturization: Employing automated systems and micro-scale techniques to reduce sample and reagent volumes. researchgate.net
By integrating these principles, the analytical research on this compound can be conducted in a more environmentally responsible and sustainable manner.
Development of Fluorescent Probes and Chemical Sensors
Exploitation of Photophysical Properties for Sensing Applications
The fluorescence of quinoline (B57606) compounds is intrinsically linked to their electronic structure. The presence of an amino group at the 3-position and a fluorine atom at the 6-position of the quinoline ring in 3-Amino-6-fluoroquinoline dihydrochloride (B599025) is expected to significantly influence its photophysical properties. Generally, amino groups, acting as electron-donating moieties, can lead to intramolecular charge transfer (ICT) states upon photoexcitation. This ICT character often results in a large Stokes shift and high sensitivity of the fluorescence emission to the local environment, such as solvent polarity.
Design of Proton-Sensitive Probes
The nitrogen atom within the quinoline ring is basic and can be protonated in acidic environments. This protonation event typically leads to a significant change in the photophysical properties of the quinoline derivative. For many quinolines, protonation enhances fluorescence intensity. This phenomenon forms the basis for designing proton-sensitive probes, or pH sensors.
In the case of 3-Amino-6-fluoroquinoline dihydrochloride, the molecule is already in a protonated form due to the dihydrochloride salt. This suggests that its fluorescence properties would be sensitive to changes in pH, particularly in the transition from acidic to neutral or basic conditions where deprotonation would occur. The fluorescence of the deprotonated form is expected to differ significantly from the protonated form, allowing for ratiometric or intensity-based pH measurements. The fluorine substituent can also influence the pKa of the quinoline nitrogen, thereby tuning the pH range over which the probe is effective.
Role of 6-Amino Substituents in Optical Profiles and Sensitivity
The combination of the 3-amino and 6-fluoro substituents is anticipated to create a unique set of photophysical properties. The interplay between the electron-donating nature of the amino group and the electron-withdrawing and electronegative character of the fluorine atom can lead to enhanced sensitivity to the microenvironment. This strategic placement of substituents is a key design element in creating fluorescent probes with high specificity and sensitivity for various analytical applications.
Future Directions in 3 Amino 6 Fluoroquinoline Dihydrochloride Research
Exploration of Novel Scaffolds based on the Quinoline (B57606) Core
The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its versatility and presence in numerous biologically active compounds. orientjchem.org Future research into 3-Amino-6-fluoroquinoline dihydrochloride (B599025) will undoubtedly involve the systematic exploration of novel molecular frameworks built upon this core. The primary goal is to generate derivatives with improved potency, a broader spectrum of activity, and potentially novel biological targets.
Medicinal chemists are likely to focus on modifications at several key positions of the 3-Amino-6-fluoroquinoline nucleus. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical alterations to the quinolone core can significantly influence the resulting compound's pharmacodynamic and pharmacokinetic profiles. nih.govresearchgate.net For instance, introducing different heterocyclic moieties at the C-3 position has been a successful strategy for creating hybrid molecules with enhanced antimicrobial or anticancer properties. nih.gov Similarly, modifications at the C-7 position are known to modulate the spectrum and potency of antibacterial activity. researchgate.net
Future synthetic strategies will likely involve:
Hybridization: Covalently linking the 3-Amino-6-fluoroquinoline scaffold with other known pharmacophores to create hybrid molecules. This approach aims to combine the mechanisms of two different drug classes into a single molecule, which can be effective against drug-resistant targets. nih.gov
Bioisosteric Replacement: Substituting key functional groups on the quinolone ring with other groups that have similar physical or chemical properties. This can lead to derivatives with improved binding affinity for their targets or better metabolic stability. nih.gov
Functionalization of the Amino Group: The amino group at the C-3 position offers a reactive site for the attachment of various side chains, such as amino acids or peptides, to create novel derivatives with potentially new cellular uptake mechanisms or target interactions. nih.govacs.orgmdpi.com
These explorations are expected to yield a new generation of compounds derived from 3-Amino-6-fluoroquinoline, expanding its potential therapeutic applications.
Table 1: Potential Structure-Activity Relationship (SAR) Exploration on the Quinolone Core
| Position on Quinolone Core | Type of Modification | Anticipated Impact on Biological Activity | Rationale / Research Direction |
|---|---|---|---|
| C-3 (Amino Group) | Acylation, Alkylation, Hybridization with Heterocycles | Alteration of target binding affinity; Introduction of new mechanisms of action. | The amino group is a key site for creating hybrid molecules that can engage multiple targets or overcome resistance. nih.gov |
| C-6 (Fluoro Group) | Replacement with other halogens or small electron-withdrawing groups | Modulation of cell penetration and target enzyme inhibition. | The fluorine atom is crucial for the activity of many fluoroquinolones, and exploring alternatives could fine-tune this activity. researchgate.netnih.gov |
| C-7 | Introduction of diverse cyclic amines (e.g., piperazine (B1678402), pyrrolidine) | Significant influence on antibacterial spectrum, potency, and pharmacokinetics. | This position is a well-established site for modifying activity against different bacterial species and influencing drug distribution. researchgate.net |
| N-1 | Substitution with alkyl or cycloalkyl groups | Enhancement of overall potency and antibacterial activity. | Modifications at this position are known to be critical for interaction with the target enzyme-DNA complex. orientjchem.org |
Advanced Mechanistic Elucidation of Biological Actions
While the general mechanism for fluoroquinolones is well-established, advanced research is needed to elucidate the precise molecular interactions of 3-Amino-6-fluoroquinoline dihydrochloride. The primary targets of this class of compounds are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govoup.comnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for antibacterial agents. nih.gov
Future mechanistic studies will aim to:
Identify the Primary Target: Determine whether this compound preferentially targets DNA gyrase or topoisomerase IV in different bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.govoup.com
Characterize the Ternary Complex: Investigate the formation and stability of the ternary complex, which consists of the drug, the target enzyme (gyrase or topoisomerase IV), and cleaved DNA. researchgate.net It is the stabilization of this complex that blocks the progression of the DNA replication fork, leading to the inhibition of DNA synthesis and ultimately cell death. oup.comoup.com
Analyze Downstream Cellular Events: Move beyond target inhibition to understand the subsequent cascade of events. The formation of the ternary complex is thought to trigger downstream processes, such as the generation of double-strand DNA breaks, which are considered the lethal event for the bacterial cell. oup.com
Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced molecular modeling will be crucial for visualizing the drug's interaction with its target enzymes at an atomic level. researchgate.net Furthermore, bacterial cytological profiling could reveal cellular-level effects, such as defects in nucleoid packing, confirming a topoisomerase inhibition phenotype. acs.org
Table 2: Key Aspects for Mechanistic Elucidation of Quinolone Action
| Mechanistic Aspect | Description | Key Enzymes Involved | Future Research Focus |
|---|---|---|---|
| Target Inhibition | The drug binds to and inhibits the function of essential bacterial enzymes. | DNA Gyrase (Subunits GyrA, GyrB), Topoisomerase IV (Subunits ParC, ParE) | Determining the specific affinity and inhibitory concentration (IC50) of the compound against each purified enzyme. oup.comnih.gov |
| Ternary Complex Formation | Stabilization of a complex between the enzyme, DNA, and the quinolone drug, which traps the enzyme on the DNA. researchgate.net | DNA Gyrase, Topoisomerase IV | Biophysical studies to measure the stability and kinetics of complex formation and dissociation. |
| Blockade of DNA Replication | The trapped ternary complex acts as a physical barrier to the replication machinery. nih.gov | DNA Polymerase, Helicase | In vitro replication assays to quantify the inhibition of DNA synthesis in the presence of the compound. |
| Induction of Cell Death | Downstream events following replication blockage, potentially involving the release of double-strand breaks from the complex. oup.com | Cellular repair pathways, SOS response | Investigating the triggers and pathways leading to bacterial cell death, distinguishing between bacteriostatic and bactericidal effects. |
Synergistic Research with Other Agents (Excluding Clinical Combinations)
A promising avenue for future preclinical research is the investigation of this compound in combination with other agents to achieve synergistic effects. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. This approach is particularly valuable for enhancing efficacy and potentially overcoming resistance mechanisms.
Preclinical, non-clinical research would focus on identifying rational combinations where the agents act on different cellular pathways or have complementary mechanisms of action. For example, combining a topoisomerase inhibitor like this compound with an agent that disrupts another essential bacterial process could lead to enhanced bacterial killing.
Potential areas for synergistic research include:
Combination with Cell Wall Synthesis Inhibitors: Pairing with agents like β-lactams or glycopeptides could create a multi-pronged attack on bacterial viability.
Combination with Protein Synthesis Inhibitors: Combining with agents like aminoglycosides or macrolides could simultaneously halt DNA replication and protein production.
Inhibition of Efflux Pumps: Investigating synergy with efflux pump inhibitors could restore the activity of this compound against bacteria that have developed resistance by actively pumping the drug out of the cell. oup.com
A recent preclinical study in oncology demonstrated a powerful methodology for such research, where the synergistic killing of pancreatic tumor cells was achieved by combining lurbinectedin (B608698) (an RNA Polymerase II inhibitor) with irinotecan (B1672180) (a topoisomerase I inhibitor) and 5-fluorouracil. nih.govmdpi.com This study showed that the combination led to an upregulation of DNA damage markers, providing a mechanistic basis for the observed synergy. nih.govmdpi.com Similar preclinical models and mechanistic analyses could be applied to investigate combinations involving this compound in the context of infectious disease research.
Table 3: Rationale for Preclinical Synergistic Combinations with a Quinolone Agent
| Class of Combination Agent | Mechanism of Action | Rationale for Synergy | Example Agent Classes |
|---|---|---|---|
| Cell Wall Synthesis Inhibitors | Inhibit the formation of the bacterial peptidoglycan cell wall, leading to cell lysis. | Simultaneous disruption of DNA integrity and cell wall integrity could lead to rapid bactericidal activity. | β-lactams, Glycopeptides |
| Protein Synthesis Inhibitors | Bind to bacterial ribosomes to inhibit the translation of mRNA into proteins. | Halting the production of essential enzymes, including those for DNA repair, could enhance the lethal effects of DNA damage. | Aminoglycosides, Macrolides, Tetracyclines |
| Efflux Pump Inhibitors (EPIs) | Block the function of bacterial pumps that expel antibiotics from the cell. | Increases the intracellular concentration of the quinolone, potentially restoring its activity against resistant strains. oup.com | Various experimental compounds (e.g., derivatives of piperine). |
| Metabolic Pathway Inhibitors | Block essential metabolic pathways, such as folate synthesis. | Depriving the cell of essential building blocks for DNA and other macromolecules could potentiate the action of a DNA synthesis inhibitor. | Sulfonamides, Trimethoprim |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-amino-6-fluoroquinoline dihydrochloride with high purity?
- Methodology : Optimize synthesis using halogenated quinoline precursors (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a template) . Employ recrystallization in polar aprotic solvents (e.g., DMF or acetonitrile) to improve purity. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers characterize the solubility and stability of this compound in aqueous buffers?
- Methodology : Conduct solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. Assess stability under varying temperatures (4°C, 25°C, 37°C) and light exposure. Compare degradation profiles using LC-MS to identify byproducts . Reference protocols for related dihydrochloride salts (e.g., DAPI dihydrochloride) suggest storage at -20°C in desiccated conditions .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : Develop a validated LC-MS/MS method with a deuterated internal standard (e.g., 3-(Dimethyl-d6-amino)-4’-bromopropiophenone Hydrochloride as a model) . Use reverse-phase C18 columns and gradient elution (methanol/0.1% formic acid). Calibrate with regression analysis (R² > 0.99) and ensure limits of detection (LOD) < 1 ng/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in the biological activity data of this compound across different cell lines?
- Methodology : Perform dose-response assays (e.g., IC₅₀) in multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility. Use RNA-seq or proteomics to identify cell-specific expression of target proteins (e.g., kinases or transporters). Validate hypotheses via CRISPR knockout models .
Q. What strategies are effective for studying the compound’s mechanism of action in neurological models?
- Methodology : Employ electrophysiological assays (patch-clamp) to evaluate ion channel modulation. Combine with fluorescence imaging (e.g., Ca²⁺ flux assays) in primary neurons. Cross-reference structural analogs (e.g., arylcyclohexylamines) to infer binding motifs .
Q. How can the photostability of this compound be enhanced for in vivo imaging applications?
- Methodology : Modify the quinoline core with electron-withdrawing groups (e.g., trifluoromethyl) to reduce photodegradation. Test formulations with antioxidants (e.g., ascorbic acid) and encapsulate in PEGylated liposomes. Validate via fluorescence lifetime imaging microscopy (FLIM) .
Data Analysis & Validation
Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data?
- Methodology : Apply mixed-effect regression models to account for inter-experimental variability. Use Akaike’s Information Criterion (AIC) to compare nonlinear dose-response models (e.g., sigmoidal vs. biphasic). Include negative controls (e.g., vehicle-treated samples) to normalize data .
Q. How can researchers validate the specificity of this compound in target-binding assays?
- Methodology : Perform competitive binding assays with unlabeled analogs (e.g., 6-(3-Aminophenyl)-4-(trifluoromethyl)pyrimidine hydrochloride) . Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Confirm via molecular docking simulations (e.g., AutoDock Vina) .
Safety & Compliance
Q. What safety protocols are critical for handling this compound in aerosol-generating procedures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
